3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate
Description
Properties
CAS No. |
35750-05-1 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
InChI Key |
VNKCOUFSRAYCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis via Phthalimide Alkylation
Gabriel synthesis remains a cornerstone for constructing isoindoline-1,3-dione derivatives. In one protocol, propargyl bromide reacts with phthalimide under basic conditions to yield N-propargylphthalimide intermediates. For instance, heating phthalimide with propargyl bromide (80%) at 80°C for 24 hours in dimethylformamide (DMF) produces N-propargylphthalimide in 64% yield. Subsequent purification via silica gel chromatography (PE/AcOEt 8:2) ensures removal of unreacted starting materials.
Copper-Catalyzed Alkyne-Aryl Coupling
Introduction of the 2-Oxopropyl Acetate Side Chain
Friedel-Crafts Acylation for Ketone Formation
Friedel-Crafts acylation introduces the 2-oxopropyl group onto the isoindoline-1,3-dione core. Reacting N-propargylphthalimide with acetyl chloride in the presence of AlCl (10 eq) at 60°C for 48 hours generates 3-(1,3-dioxoisoindolin-2-yl)-2-propanone. This step achieves moderate yields (21–53%) due to competing side reactions, necessitating careful control of stoichiometry and temperature.
Esterification with Acetic Anhydride
The acetate group is introduced via esterification of the intermediate alcohol. For example, treating 3-(1,3-dioxoisoindolin-2-yl)-2-propanol with acetic anhydride in dichloromethane (DCM) and pyridine at 0°C produces the target acetate ester in 98% yield. Pyridine neutralizes HCl byproducts, driving the reaction to completion. Purification via column chromatography (PE:EtOAc 9:1) removes excess reagents.
One-Pot Multicomponent Approaches
Three-Component Reaction in Aqueous Media
A green synthesis route employs a one-pot reaction of 2-(2-oxopropyl)isoindoline-1,3-dione, alkyl isocyanides, and E-cinnamic acids in water. Under catalyst-free conditions at room temperature, this method achieves 83–92% yields by avoiding volatile organic solvents. The reaction proceeds via a tandem Knoevenagel-Michael addition mechanism, confirmed by NMR monitoring.
Solvent-Free Fries Rearrangement
Heating 3-(dimethylamino)phenyl acetate with AlCl under solvent-free conditions at 140°C for 6 hours induces a Fries rearrangement, yielding 1-(4-(dimethylamino)-2-hydroxyphenyl)ethanone. Although yields are modest (18–23%), this method eliminates solvent waste and simplifies purification.
Purification and Characterization
Column Chromatography Optimization
Silica gel chromatography with petroleum ether (PE) and ethyl acetate (EtOAc) gradients (8:2 to 9:1) effectively isolates the target compound from byproducts. For polar impurities, reversed-phase chromatography using methanol-DCM mixtures (98:2) improves resolution.
Spectroscopic Validation
-
NMR (400 MHz, CDCl): Key signals include δ 7.94–7.68 (m, 4H, phthalimide aromatic protons), 4.15 (dd, Hz, 2H, CHOAc), and 2.27 (s, 3H, COCH).
-
NMR (101 MHz, CDCl): Peaks at δ 197.4 (ketone C=O), 168.2 (phthalimide C=O), and 169.5 (acetate C=O) confirm the structure.
-
HRMS : The molecular ion [M+H] at m/z 261.23 matches the theoretical value for CHNO.
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Gabriel Synthesis | 64 | 80°C, 24 h | High purity, scalable |
| Friedel-Crafts Acylation | 21–53 | AlCl, 60°C | Direct ketone introduction |
| Multicomponent Reaction | 83–92 | RT, water | Environmentally benign |
| Fries Rearrangement | 18–23 | Solvent-free, 140°C | Minimal solvent use |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Research indicates that 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Its interactions with specific receptors or enzymes may lead to therapeutic effects such as:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines.
Pharmaceutical Development
Due to its biological activity, this compound may serve as a lead compound for drug development targeting various diseases. Its structural features allow for modifications that could enhance efficacy and specificity against particular biological targets.
Case Studies in Drug Development
-
Inhibition of Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth in prostate (PC3) and breast (MDA-MB-468) cancer cells.
- Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|--------------------|-----------|
| PC3 | 50 |
| MDA-MB-468 | 45 |
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation by inhibiting protein phosphatases.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several steps, including the formation of the isoindoline core followed by acetylation. The compound's ability to undergo diverse chemical transformations while maintaining stability makes it valuable for both research and industrial applications.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of isoindoline core |
| Step 2 | Introduction of carbonyl groups |
| Step 3 | Acetylation to form the final compound |
Potential Applications
The unique combination of functional groups in this compound suggests several potential applications:
- Anticancer Agents : Due to its cytotoxic properties against various cancer cell lines.
- Enzyme Inhibitors : Potential role as inhibitors of tyrosine kinases and phosphatases.
- Metabolic Modulators : Involvement in metabolic pathways may indicate roles in treating metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and inducing apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl acetate with analogous derivatives, highlighting structural variations, synthesis methods, and key properties:
Key Observations:
Structural Variations :
- Substituent Flexibility : Derivatives like 8k and 8j demonstrate the adaptability of the phthalimide core to diverse substituents (e.g., cyclohexyl, citronellal-derived chains), influencing solubility and crystallinity .
- Functional Group Modifications : Replacing the 2-oxopropyl group with a propyl ester (Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate ) or an ether-linked acetate (compound 10 ) alters electronic properties and reactivity .
Synthesis Methods :
- N,O-Acetylation : A common strategy for derivatives like 8i–8o , involving condensation of aldehydes with N-acyl phthalimides .
- Radical Chemistry : Compound 5-6d employs radical addition with azetidine, showcasing advanced synthetic techniques .
Physicochemical Properties :
- Melting Points : Derivatives with rigid substituents (e.g., 8j ) exhibit higher melting points (94–96°C) compared to branched analogs like 8k (63–65°C) .
- Spectroscopic Signatures : IR spectra consistently show strong C=O stretches (~1770 cm⁻¹) for phthalimide and ester groups, while ¹H NMR data distinguish substituent environments .
Biological Activity
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoindoline core, which is known for its diverse biological activities. The presence of the dioxo group and the acetate moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Protein-Protein Interactions (PPIs) : Compounds in this class have been shown to inhibit key PPIs involved in cancer progression and inflammation. For instance, the inhibition of the Nrf2-Keap1 pathway has been linked to oxidative stress responses, making these compounds potential candidates for treating diseases related to oxidative damage .
- Targeting E3 Ubiquitin Ligases : The compound may act as a proteolysis-targeting chimera (PROTAC), recruiting E3 ligases to promote the degradation of specific proteins involved in tumorigenesis . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can suppress tumor growth.
Anticancer Activity
Several studies have assessed the anticancer potential of compounds related to this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. For example, one study reported a DC50 value (the concentration required to achieve 50% degradation) for related compounds in the low nanomolar range .
- Mechanistic Studies : The compounds were found to induce apoptosis in cancer cells through pathways involving AKT degradation and downstream signaling inhibition . This suggests their potential role as targeted therapies in oncological settings.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies indicated that certain isoindoline derivatives possess significant antibacterial effects against various strains of bacteria, suggesting a broader therapeutic application .
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on MDA-MB-468 breast cancer cells. The results indicated a concentration-dependent decrease in cell viability with significant apoptosis markers observed at higher concentrations .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of antimicrobial properties of related isoindoline derivatives. The findings highlighted their effectiveness against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with isoindoline derivatives and propionic acid or its analogs. Key steps include nucleophilic substitution and esterification. For example, a one-pot synthesis combining prenylation and oxidation has been reported, achieving yields of 38–90% depending on solvent polarity (e.g., ethanol or dichloromethane) and catalyst selection (e.g., strong acids for hydrolysis acceleration) . Optimization strategies include temperature control (20–80°C), inert atmospheres to prevent side reactions, and purification via column chromatography (petroleum ether/ethyl acetate gradients) .
Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal studies using SHELXL refinement (via the SHELX suite) resolve bond angles and dihedral angles, such as the near-perpendicular orientation (83.39°) between the ester group and aromatic rings observed in related compounds . Complementary techniques include:
Q. What are the typical chemical reactions involving the 1,3-dioxoisoindoline moiety in this compound?
The dioxoisoindoline group undergoes hydrolysis under acidic/basic conditions to yield phthalic acid derivatives. It also participates in nucleophilic substitutions (e.g., with amines or thiols) and oxidation reactions, where the ketone group facilitates further functionalization. Solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) critically influence reaction rates and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?
Discrepancies often arise from assay conditions (e.g., microbial strain variability, concentration ranges). Methodological solutions include:
- Dose-response curves : Establish EC₅₀ values across multiple cell lines or microbial strains.
- Molecular docking : Predict binding affinities to targets like bacterial enzymes (e.g., dihydrofolate reductase) using software such as AutoDock .
- Surface plasmon resonance (SPR) : Quantify real-time interactions with biological targets to validate activity .
Q. What strategies are effective in overcoming crystallographic disorder during X-ray structure determination?
Disorder in the dioxoisoindoline or acetate groups can be mitigated by:
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.
- Twinned refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify stabilizing interactions (e.g., N–H⋯O dimers) that constrain molecular packing .
Q. How does the electronic environment of the 2-oxopropyl group influence reaction mechanisms in cross-coupling reactions?
The electron-withdrawing oxo group activates adjacent carbons for nucleophilic attack. For example, in Suzuki-Miyaura couplings, the carbonyl stabilizes transient palladium complexes, enhancing reaction efficiency. Kinetic studies (e.g., UV-Vis monitoring) paired with DFT calculations can map transition states and electronic effects .
Q. What experimental approaches optimize the hydrolysis of the acetate group for selective deprotection?
Controlled hydrolysis requires:
- pH modulation : Use NaOH/EtOH for mild conditions (room temperature, 2–4 hrs) to avoid cleaving the dioxoisoindoline ring.
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) in biphasic systems (water/tert-butanol) improve regioselectivity .
- Monitoring via TLC or HPLC : Track reaction progress to prevent over-hydrolysis.
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | |
| Melting Point | 112–114°C (DSC) | |
| Solubility | DMSO > Ethanol > Water |
Table 2: Common Crystallographic Software for Structure Refinement
| Software | Application | Reference |
|---|---|---|
| SHELXL/SHELXTL | Small-molecule refinement | |
| WinGX | Crystallographic data integration | |
| ORTEP-III | Thermal ellipsoid plotting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
